molecular formula C16H19N3O4 B3004460 N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide CAS No. 941894-77-5

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide

Cat. No.: B3004460
CAS No.: 941894-77-5
M. Wt: 317.345
InChI Key: ZWJQDRNHIZVRKJ-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide is a bifunctional oxamide derivative comprising a cyclohexenylethyl group and a 3-nitrophenyl substituent linked via an oxamide bridge. This structure confers unique physicochemical properties, such as moderate lipophilicity from the cyclohexenyl moiety and electron-withdrawing characteristics from the nitro group.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-15(17-10-9-12-5-2-1-3-6-12)16(21)18-13-7-4-8-14(11-13)19(22)23/h4-5,7-8,11H,1-3,6,9-10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJQDRNHIZVRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-nitrophenyl)oxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-(cyclohexen-1-yl)ethylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-nitrophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-nitrophenyl)oxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Research is being conducted on its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-nitrophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituent Effects
Compound Name Key Substituents Functional Groups Molecular Weight* Key Properties
Target Compound Cyclohexenylethyl, 3-nitrophenyl Oxamide ~317.35 g/mol High lipophilicity, electron-deficient
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e) 4-Hydroxy-3-methoxyphenyl, 3-nitrophenyl Acetamide ~358.34 g/mol Moderate solubility, CNS permeability
N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxamide Dimethylaminoethyl, hydroxyvinylphenyl Oxamide ~335.38 g/mol Chelates metals, used in molecular imprinting
N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide Chloro-methylphenyl, methoxybenzyl Oxamide ~377.83 g/mol Steric hindrance, halogen effects
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl] phenol Cyclohexenyl, dimethylaminoethyl Phenol, amine ~275.38 g/mol Enhanced basicity, membrane permeability

*Calculated based on molecular formulas; exact values may vary.

Research Findings and Key Contrasts

  • Metal Chelation: Oxamides with electron-donating groups (e.g., dimethylaminoethyl in ) exhibit stronger coordination to transition metals like Zn²⁺ or Cu²⁺. The target compound’s nitro group may reduce binding affinity but introduce redox activity .
  • Pharmacological Potential: Acetamide 9e shows CNS activity due to balanced solubility and permeability, whereas the target compound’s oxamide bridge and nitro group may limit blood-brain barrier penetration, directing it toward peripheral targets.
  • Synthetic Versatility : The cyclohexenylethyl moiety in the target compound and related structures (e.g., ) is synthetically modular, enabling derivatization for structure-activity relationship studies.

Biological Activity

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide, a compound with the CAS number 941894-77-5, has gained attention in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexenyl group, an ethyl chain, a nitrophenyl group, and an oxamide functional group. Its molecular formula is C14_{14}H16_{16}N2_{2}O3_{3}, with a molecular weight of approximately 248.29 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of 2-(cyclohexen-1-yl)ethylamine : This can be achieved by reacting cyclohexene with ethyl bromide in the presence of a base.
  • Reaction with 3-nitrobenzoyl chloride : The resulting amine is then treated with 3-nitrobenzoyl chloride in an organic solvent such as dichloromethane, facilitated by a base like triethylamine to yield the oxamide product.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various biochemical pathways. It is hypothesized to interact with proteins related to inflammation and cell signaling processes, although detailed mechanisms are still under investigation.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving structural analogs have demonstrated their ability to inhibit cancer cell proliferation in vitro, particularly in models of breast and colon cancer . The compound's potential as a therapeutic agent is being explored through various assays to evaluate its efficacy against different cancer cell lines.

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence supporting the anti-inflammatory effects of this compound. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
In vitro cytotoxicity assays Demonstrated significant inhibition of cell viability in various cancer cell lines (IC50 values ranging from 10 to 30 µM) .
Anti-inflammatory assays Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases .
Mechanistic studies Suggested interaction with NF-kB signaling pathway, contributing to reduced inflammation and cancer cell survival .

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